Phenol-d5

説明

Nomenclature and Isotopic Analog Distinction

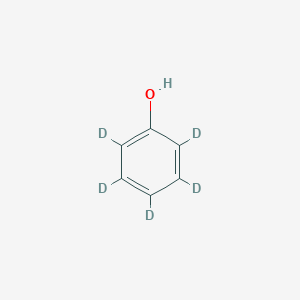

Phenol-d5 is formally known as 2,3,4,5,6-pentadeuteriophenol, or Phen-d5-ol nih.govcymitquimica.comchemicalbook.comchemicalbook.comlgcstandards.com. Its chemical formula is C₆D₅HO, indicating that the five hydrogen atoms attached to the aromatic ring are replaced by deuterium (B1214612) (D), while the hydrogen atom of the hydroxyl (-OH) group remains protium (B1232500) (H) cymitquimica.comchemicalbook.comchemicalbook.comlgcstandards.com. This specific isotopic labeling distinguishes it from its non-deuterated counterpart, phenol (B47542) (C₆H₅OH) nih.gov.

An isotopic analog refers to a compound that shares the same chemical structure as another but differs in its isotopic composition, meaning one or more atoms have been replaced by their isotopes clearsynth.com. Deuterium (²H or D), also known as heavy hydrogen, is a stable isotope of hydrogen (¹H or protium) wikipedia.org. Unlike protium, whose nucleus contains only a proton, deuterium's nucleus contains one proton and one neutron, effectively doubling its atomic mass wikipedia.orgresearchgate.net. This mass difference, while not altering the fundamental chemical bonding, significantly impacts vibrational frequencies and bond strengths, leading to distinct physical and kinetic properties compared to the protium analog rsc.orgwikipedia.org.

Significance of Deuteration in Chemical Research

Deuterium-labeled compounds, such as this compound, serve as indispensable research tools across various chemical disciplines thalesnano.com. The strategic replacement of hydrogen with deuterium provides unique insights into molecular structure, reaction dynamics, and material characteristics.

One of the primary applications of deuteration is in Nuclear Magnetic Resonance (NMR) spectroscopy . Deuterated solvents are routinely employed in ¹H NMR analysis to prevent the overwhelming signal from the solvent's own hydrogen atoms from obscuring the signals of the analyte clearsynth.comtcichemicals.comlabinsights.nlstudymind.co.uk. Deuterium possesses a different nuclear spin (spin-1) compared to protium (spin-1/2), causing its NMR signals to appear in a separate spectral region, often utilized as a "lock" signal to stabilize the spectrometer's magnetic field and ensure accurate measurements tcichemicals.comstudymind.co.uk. Furthermore, deuterium labeling within an analyte can alter the chemical shifts and signal intensities in ¹H NMR spectra, providing valuable information for structural elucidation and conformational analysis studymind.co.uk.

In mechanistic studies , deuteration is crucial for elucidating reaction pathways and understanding the intricacies of chemical transformations through the measurement of kinetic isotope effects (KIEs) clearsynth.comresearchgate.netthalesnano.com. A KIE is the change in the reaction rate when an atom in the reactant is replaced by one of its isotopes wikipedia.org. The C-D bond is approximately 5 kJ/mol stronger than the C-H bond, which typically results in a slower reaction rate if the bond to the isotopically labeled atom is broken in the rate-determining step libretexts.orglibretexts.org. This phenomenon, known as a primary deuterium isotope effect, provides direct evidence about the bond-breaking and bond-forming events in the transition state wikipedia.orglibretexts.orglibretexts.org. For example, this compound has been utilized in studies of arene-oxidizing mechanisms, where an inverse KIE (kH/kD < 1) was observed, indicating a kinetic coupling to the reaction mit.edu.

Vibrational spectroscopy , particularly Infrared (IR) spectroscopy, also benefits significantly from deuteration. The mass difference between hydrogen and deuterium leads to substantial shifts in vibrational frequencies, allowing for more precise assignments of IR bands and facilitating detailed structural analysis rsc.orgaip.orgstanford.edunii.ac.jpacs.org. For instance, in the IR spectra of this compound, the absence of absorptions in the 3100–3000 cm⁻¹ range, where C-H stretching frequencies are typically found, confirms the complete perdeuteration of the aromatic ring aip.org.

Beyond these spectroscopic applications, deuteration impacts the physical properties of materials . The substitution of hydrogen with deuterium can influence the structure and various physical characteristics of hydrogen-containing solids, including photophysical properties like quantum yields and lifetimes of fluorescence and phosphorescence rsc.org. Deuteration can also induce "chemical pressure" within a lattice, affecting magnetic and conductive properties, and has been shown to increase the Curie temperature in ferroelectric materials rsc.org.

Furthermore, deuterated compounds serve as internal standards in mass spectrometry , enhancing the accuracy and reliability of quantitative analyses thalesnano.com. In biological and medicinal chemistry, deuteration is explored for tracking metabolism and kinetics within biological systems clearsynth.comstudymind.co.uk, and for optimizing drug properties, such as improving metabolic stability and pharmacokinetic profiles researchgate.netsciencecoalition.orgnih.govnih.gov.

Historical Context of this compound in Scientific Inquiry

The journey of deuterium in scientific inquiry began with its discovery by American chemist Harold Urey in 1931, a feat for which he was awarded the Nobel Prize in 1934 wikipedia.org. Following this discovery, Urey and his colleagues successfully produced samples of heavy water (D₂O) with high concentrations of deuterium wikipedia.org.

The integration of deuterated compounds into chemical research gained traction over time. The incorporation of deuterium into drug compounds, for instance, commenced in the early 1960s with published works on d₂-tyramine and d₃-morphine nih.gov. The broad utility of deuteration in polymer science has also been interwoven with its development for over 60 years, particularly in neutron scattering studies osti.gov.

This compound, specifically, has been a subject of scientific investigation for several decades. Early research in the mid-1980s utilized this compound in multiphoton ionization photoelectron spectroscopy to assign vibrational frequencies and derive force fields for its cation, providing insights into bonding changes upon electron removal stanford.edu. By the early 1990s, solid-state deuterium NMR spectroscopy of this compound was pioneered as a method to assess the solidification and stabilization of organic wastes in cement matrices, offering a new approach to study waste-cement interactions sfasu.edusfasu.edu. More recently, this compound has continued to be employed in detailed mechanistic investigations, such as studying arene-oxidizing enzyme mechanisms, where its isotopic labeling allowed for the observation of kinetic isotope effects mit.edu. These examples underscore this compound's enduring relevance as a versatile tool in fundamental and applied chemical research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,4,5,6-pentadeuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-62-2 | |

| Record name | Phen-d5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phen-d5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4165-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Phenols

General Approaches to Deuterium (B1214612) Incorporation in Aromatic Systems

Deuterium can be introduced into aromatic systems through various methods, including acid-catalyzed, base-catalyzed, or transition metal-catalyzed H/D exchange reactions oup.com. These reactions typically involve D₂O as a deuterium source, which is a cost-effective option oup.commpg.de. Other methods involve the use of deuterated reagents like deuterated chloroform (B151607) (CDCl₃) acs.org.

General strategies for deuteration include:

Hydrogen-Deuterium Exchange (H/D Exchange): This is a common and often cost-effective method where hydrogen atoms are exchanged for deuterium atoms. This can be achieved under acidic, basic, or metal-catalyzed conditions google.comoup.com. For instance, heating aromatic compounds with D₂O in the presence of a transition metal catalyst like platinum (Pt/C) can lead to efficient deuteration google.comoup.com.

Synthesis from Deuterated Precursors: This involves building the desired deuterated molecule from smaller, commercially available deuterated starting materials acs.orggoogle.com. This approach offers high deuterium content but can be limited by the availability and cost of precursors google.com.

Reductive Deamination: A one-step replacement of amino (NH₂) groups in ring-substituted anilines by deuterium has been reported, utilizing diazotization in a mixture of water and deuterated chloroform acs.orgnih.gov.

Purification and Characterization of Synthetic Products

After synthesis, deuterated compounds like phenol-d5 require rigorous purification and characterization to ensure chemical and isotopic purity.

Purification: Common purification techniques include column chromatography and distillation or recrystallization google.comcdnsciencepub.com. For instance, crude products from synthesis can be separated and purified by column chromatography google.com. Chromatographic purification of deuterated molecules uses established protocols ansto.gov.au.

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, and Mass Spectrometry (MS) are crucial for characterizing deuterated compounds . ¹H NMR can be used to monitor the kinetics and degree of deuterium incorporation by integrating signals researchgate.net. Mass spectrometry is essential for confirming the isotopic abundance and molecular weight cdnsciencepub.com. The isotopic composition of deuterated products can be established using detailed GC-MS analysis mpg.de.

Considerations for Isotopic Purity and Deuterium Content

Isotopic purity refers to the amount of the internal standard that is fully labeled with the stable elemental isotope avantiresearch.com. High isotopic purity and deuterium content are critical for the intended applications of deuterated compounds, especially when used as internal standards in quantitative analysis or for studying kinetic isotope effects nih.govavantiresearch.com.

Importance: Suboptimal isotopic purity can affect the sensitivity and dynamic range of analytical assays avantiresearch.com. For instance, if an internal standard designed with deuterium atoms has incompletely labeled isotopes (e.g., D₀, D₁, D₂ impurities in a D₃ standard), the mass of the unlabeled or partially labeled internal standard might overlap with the analyte, increasing the limit of quantitation (LLOQ) avantiresearch.com.

Measurement: Deuterium content and isotopic purity are typically determined using techniques like ¹H NMR and mass spectrometry mpg.de. Efforts are made to place deuterium labels in positions not subject to H-D exchange to maintain high isotopic purity avantiresearch.com. High-quality, high-purity, and highly enriched deuterated solvents are also required for NMR-based research and analyses .

Spectroscopic Characterization and Analysis of Phenol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phenol-d5 finds diverse applications in Nuclear Magnetic Resonance (NMR) spectroscopy, primarily due to the replacement of hydrogen atoms with deuterium (B1214612). This isotopic substitution simplifies proton NMR spectra by eliminating signals from the deuterated positions, which is invaluable for studying protonated analytes or for investigating molecular dynamics involving deuterium.

Applications in NMR Spectroscopy as a Reference Compound

Deuterated compounds, such as this compound, are crucial in NMR spectroscopy, especially when used as solvents or as components in solvent mixtures for proton NMR studies. The use of deuterated solvents allows for the observation of proton signals from the analyte without interference from overwhelming solvent signals acs.org. While Tetramethylsilane (TMS) is a common chemical shift reference, deuterated solvents themselves serve as a lock signal for spectrometer stability and enable the acquisition of clear spectra of protonated compounds acs.org. For instance, a solvent mixture containing d5-PhOH/EtOH has been prepared for studies, indicating its role in providing a deuterated environment for specific experiments dtic.mil. The principle of using deuterated compounds as surrogates or internal standards is also seen in mass spectrometry applications to account for matrix effects, a concept that extends to the careful preparation of NMR samples to ensure accurate data acquisition researchgate.net.

Solid-State Deuterium NMR for Molecular Reorientation and Interactions

Solid-state deuterium NMR spectroscopy is a powerful technique for investigating molecular reorientations and interactions, with this compound serving as an effective probe. This method allows for the monitoring of molecular reorientations over a wide range of rates, providing insights into the dynamics and lower limits of bond strength between a deuterated organic compound and a solid matrix sfasu.edu. For example, solid-state deuterium NMR has been applied to study d5-Phenol in white Portland cement to assess solidification/stabilization processes sfasu.edusfasu.edu. This technique can distinguish reorientation modes, such as 180° phenyl ring flips, and measure reorientation rates in the range of 10³-10⁶ s⁻¹ sfasu.edu. Studies have revealed that phenol (B47542) in cement can exist as both a liquid-like component (likely dissolved in pore waters) and a rigid form (potentially solid calcium phenoxide) sfasu.edu. The maximum activation energy for the 180° ring flip process of d5-Phenol in white Portland cement was determined to be 5.5 kcal/mol, indicating the lower limit of bond strength between phenol and the cement matrix sfasu.edu.

Table 1: Activation Energy for this compound Reorientation in Solid Matrix

| System | Reorientation Process | Activation Energy (kcal/mol) | Reference |

| d5-Phenol in White Portland Cement | 180° Ring Flip | 5.5 | sfasu.edu |

Furthermore, deuterium NMR has been used to study this compound in Nylon 6 under uniaxial deformation, where spin-lattice (T₁) and spin-spin (T₂) relaxation times were utilized to derive correlation times for molecular motions within the polymer matrix acs.org. This highlights the utility of deuterium NMR with this compound in understanding molecular dynamics in complex solid systems.

Deuteron (B1233211) Spin Relaxation and Line Widths in Solution Studies

In solution studies, deuteron spin relaxation and line widths provide critical information about molecular dynamics and interactions. Changes in spin-lattice relaxation times (T₁) and the spectra's peak line width at half-height (HHLW) can be observed as a function of temperature or solvent exposure dtic.mil. While T₁ and T₂ (spin-spin relaxation time) values are practically identical in fast-tumbling solutions, they differ remarkably in the solid state, making relaxation measurements sensitive probes for molecular motions uc.edu. Studies involving deuterated phenol derivatives, such as 2,6-dichlorophenol-O-d, have utilized proton spin-lattice relaxation techniques to analyze the effects of hydrogen bonding on molecular reorientation in solution. This analysis can determine the principal components of the rotational diffusion tensor and spectral densities of motion, providing detailed insights into how intermolecular forces influence molecular dynamics aip.org.

Mass Spectrometry (MS) Applications

This compound is widely employed in Mass Spectrometry (MS) due to its isotopic labeling, which makes it an ideal internal standard for quantitative analysis and a valuable tool in structural elucidation.

Internal Standard for Quantification in Biological Samples

The use of this compound as an internal standard is a common practice in quantitative mass spectrometry, particularly for biological and environmental samples. Its isotopically labeled nature allows it to behave chemically similarly to the analyte of interest (phenol or related phenolic compounds) while being distinguishable by mass, thereby correcting for matrix effects and variations in extraction or ionization efficiency ncasi.orgresearchgate.netdphen1.com.

For instance, this compound has been spiked into samples of weak and strong black liquors, as well as wastewater treatment plant influent and effluent, to quantify phenol and catechol via GC/MS ncasi.org. This approach ensures accurate quantification by monitoring internal standard recovery throughout the analytical procedure ncasi.org. Similarly, in the determination of phenolic compounds in mainstream cigarette smoke, this compound was added as an internal standard to achieve accurate and precise results with good repeatability researchgate.net. The method demonstrated excellent performance, with relative standard deviations (RSDs) between 2.6% and 5.6%, recoveries ranging from 93.1% to 102.9%, and limits of quantitation (LOQs) between 0.005 and 0.026 μ g/cig researchgate.net.

Table 2: Performance Metrics for Phenolic Compound Quantification using this compound as Internal Standard

| Metric | Value Range (Cigarette Smoke Analysis) | Reference |

| Relative Standard Deviations (RSDs) | 2.6% - 5.6% | researchgate.net |

| Recoveries | 93.1% - 102.9% | researchgate.net |

| Limits of Quantitation (LOQs) | 0.005 - 0.026 μ g/cig | researchgate.net |

Deuterium-labeled alkylphenols, including this compound, are also utilized as surrogate internal standards in the quantification of alkylphenols in complex biological matrices like cod tissues, enabling sensitive and selective analysis with low μg/kg detection limits dphen1.com. The general principle of using deuterated compounds as internal standards is widely applied to compensate for matrix effects and ensure high quantitation accuracy in various biological analyses, including those for fatty acids and other metabolites researchgate.netnih.govnih.gov.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for structural elucidation, and while this compound itself might be the subject of elucidation, the principles apply broadly to phenolic compounds. GC coupled with HRMS (GC-HRMS) provides high mass accuracy spectra, which are essential for defining the elemental composition of analytes and are an efficient tool for structural elucidation of unknown compounds researchgate.netresearchgate.net. HRMS, often combined with tandem mass spectrometry (MS/MS), allows for the determination of molecular mass with high accuracy and the elucidation of the formulae of ions formed during fragmentation researchgate.netacs.org. This capability is crucial for identifying and characterizing complex molecules, including various phenolic compounds in diverse samples acs.orglu.se. The detailed fragmentation patterns obtained through HRMS/MS experiments provide complementary information that aids in confirming structural assignments, even for newly discovered or structurally related compounds researchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and ultraviolet-visible spectroscopies are fundamental tools for probing the vibrational and electronic transitions of molecules. For this compound, these techniques have been instrumental in understanding its fundamental vibrational frequencies, force fields, and photochemical behavior in various environments.

Analysis of Vibrational Frequencies and Harmonic Force Fields

Theoretical calculations, utilizing methods such as the B3P86 density functional approximation with a 6-311G** basis set, have been applied to determine the fundamental vibrational frequencies, force constants, and dipole derivatives for various deuterated phenol isotopomers, including this compound. acs.org These computational approaches have demonstrated high accuracy, with a mean deviation from observed values often less than 1%. acs.org It has been noted that the significant perturbation of the normal modes of the benzene (B151609) ring by the asymmetric hydroxyl substituent in phenol means that the common practice of assigning its normal vibrations based on benzene or C₂ᵥ symmetry is not fully justified. acs.org

Matrix-Isolation Infrared Spectroscopy Studies

Matrix-isolation infrared spectroscopy is a powerful technique for studying isolated molecules and their photochemical transformations at cryogenic temperatures. Monomers of this compound have been successfully isolated in argon matrices at 15 K. nih.govaip.orgresearchgate.net The infrared spectra of these matrix-isolated species are then recorded and meticulously analyzed. nih.govaip.orgresearchgate.net

In situ photochemical transformations of this compound can be induced by tunable UV laser light. The resulting photoproducts are subsequently characterized using IR spectroscopy, often supported by theoretical calculations of their infrared spectra. nih.govaip.orgresearchgate.net A primary photochemical act observed for phenol (and its deuterated analogues) upon UV excitation is the detachment of an H-atom from the OH group, leading to the formation of the phenoxyl radical. nih.govaip.orgresearchgate.net Further analysis of the photochemical progress has led to the identification of secondary photoproducts, including 2,5-cyclohexadienone, the Dewar isomer, and open-ring ketenes. nih.govaip.orgresearchgate.net Characteristic IR bands in the 2100 cm⁻¹ region are indicative of the presence of ketene (B1206846) species. aip.org

Picosecond IR-UV Pump-Probe Spectroscopic Studies

Picosecond time-resolved IR-UV pump-probe spectroscopy is employed to investigate the dynamics of intramolecular vibrational energy redistribution (IVR) and subsequent dissociation in hydrogen-bonded clusters of this compound. nih.gov In this technique, the H-bonded OH stretching vibration is excited by a picosecond IR pulse, and the transient S₁-S₀ UV spectra from both the pumped and redistributed vibrational levels are observed using a picosecond UV laser. nih.gov

A notable finding from these studies is the significant difference in the IVR lifetime of the OH stretch vibration between phenol-h6 (14 ps) and this compound (80 ps). nii.ac.jpnii.ac.jp This substantial change in the IVR rate upon deuterium substitution of the CH groups strongly suggests that the "doorway states" for IVR from the OH level involve the CH stretching modes. nii.ac.jpnii.ac.jp

A three-step energy flow scheme has been proposed to describe the process starting from the IVR of the initially excited H-bonded OH stretching level to the dissociation of the hydrogen bond:

Intramolecular vibrational energy redistribution occurs within the phenolic site, generating a "hot" phenol molecule. nih.gov

Energy then flows from the vibrationally excited phenol to the intermolecular vibrational modes of the cluster. nih.gov

Finally, the hydrogen bond dissociates. nih.gov

The rate constant for the first step, the IVR within the phenolic site, is highly dependent on the strength of the hydrogen bond, whereas the rates for the subsequent two steps are largely independent of it. nih.gov

Photoelectron Spectroscopy (PES) Studies

Photoelectron spectroscopy (PES) provides direct information about the electronic structure and vibrational energy distribution of molecules and their ions. Multiphoton ionization photoelectron spectroscopy (MPI-PES) has proven particularly powerful for this compound.

Multiphoton Ionization Photoelectron Spectroscopy of this compound Cations

Multiphoton ionization photoelectron spectroscopy (MPI-PES) is a technique that significantly enhances the amount of vibrational information obtainable from photoelectron spectra. stanford.edu In studies involving this compound, a molecular beam of the compound, cooled by supersonic expansion, is intersected at right angles by the output of a pulsed frequency-doubled dye laser. This interaction induces 1+1 resonance-enhanced multiphoton ionization. stanford.eduresearchgate.netacs.orgresearchgate.net The kinetic energy of the resulting photoelectrons is then determined through time-of-flight analysis. stanford.eduresearchgate.netacs.orgresearchgate.net

This method has enabled the assignment of ten distinct vibrational frequencies for the ²B₁ this compound cation. stanford.eduresearchgate.netacs.orgresearchgate.net All but the lowest frequency vibration in this set are identified as in-plane vibrations. stanford.eduresearchgate.netacs.orgresearchgate.net Furthermore, an approximate harmonic force field has been derived for the in-plane modes of the cationic ground state, providing detailed insights into its structure and dynamics. stanford.eduresearchgate.netacs.org A key advantage of this technique is the generation of a new photoelectron spectrum for each intermediate vibronic level pumped by the laser, substantially increasing the potential information content compared to single-photon ionization methods. stanford.edu For instance, a total of 26 different photoelectron spectra were recorded for phenol, demonstrating the extensive data that can be acquired. stanford.edu

Vibrational Information from Photoelectron Spectra

The vibrational frequencies obtained from photoelectron spectra offer substantial information regarding the geometrical and electronic structure of a molecule, effectively defining the shape of its potential energy surface near the equilibrium geometry. stanford.edu In the analysis of these spectra, peaks observed at lower photoelectron energy correspond to vibrationally excited ions, and their positions are typically labeled by their spacing from the origin band. stanford.edu

Mechanistic Investigations Utilizing Phenol D5

Kinetic Isotope Effects (KIE) in Reaction Mechanisms

Kinetic isotope effects (KIEs) are a powerful diagnostic tool in mechanistic organic chemistry, providing information about the transition state of a reaction. Phenol-d5 is particularly useful for investigating KIEs related to the aromatic ring or processes involving its carbons. A kinetic isotope effect is formally calculated as the ratio of the rate constant for the reaction with the lighter isotope () to the rate constant for the reaction with the heavier isotope (), i.e., KIE = lgcstandards.com.

Intermolecular Competition Experiments for Rate-Determining Steps

Intermolecular competition experiments are a common approach to studying KIEs, involving the measurement of reaction rates in the same reaction vessel using two isotopomeric substrates lgcstandards.comnih.gov. This method allows for a direct comparison of reactivity between the deuterated and non-deuterated compounds, helping to identify whether bond formation or bond breaking occurs in the rate-determining step lgcstandards.com.

In studies investigating the arene-oxidizing mechanism of T201peroxo, this compound was utilized to signal the kinetic coupling to the reaction with phenol (B47542) thegoodscentscompany.com. It was observed that the formation rate of T201peroxo was independent of phenol concentration. However, increasing phenol concentration led to a decrease in the accumulation of T201peroxo due to an acceleration of its decay rate, suggesting an intermolecular competition effect thegoodscentscompany.com. This type of experiment, where the decay rate of an intermediate (T201peroxo) is compared in the presence of phenol-h5 versus this compound, can reveal the kinetic linkage of the intermediate's decay to the arene oxidation process thegoodscentscompany.com.

Kinetic Isotope Effects in Arene Oxidation Processes

This compound has been instrumental in elucidating the mechanisms of arene oxidation. For instance, in the study of the arene-oxidizing mechanism of T201peroxo in T201C ToMOHredD with dioxygen, this compound was employed to probe the reaction pathway thegoodscentscompany.com. The use of this compound allowed for the derivation of a kinetic isotope effect that provided insight into the involvement of the phenol carbon in the rate-limiting step thegoodscentscompany.com.

A notable finding in such arene oxidation processes is the observation of inverse kinetic isotope effects thegoodscentscompany.com. Specifically, an inverse KIE of 0.82 ± 0.05 was derived when comparing the decay rate of T201peroxo using phenol-h5 versus this compound, indicating a kinetic linkage between the decay of T201peroxo and the arene oxidation thegoodscentscompany.com. This inverse KIE suggests that the arene oxidation step is kinetically coupled to the observed decay thegoodscentscompany.com.

Inverse Kinetic Isotope Effects and Hybridization Changes

Inverse kinetic isotope effects (KIE < 1) are often observed in reactions where there is a change in hybridization at the isotopically labeled atom in the rate-determining step fishersci.atnih.gov. In the context of arene oxidation, a hybridization change from sp² to sp³ at a phenol carbon atom is typical thegoodscentscompany.com. This change in hybridization can lead to an inverse KIE thegoodscentscompany.com.

For example, the observed inverse KIE of 0.82 ± 0.05 in the T201peroxo-mediated arene oxidation using this compound is consistent with a hybridization change from sp² to sp³ at a phenol carbon atom during the reaction thegoodscentscompany.com. This phenomenon is generally understood in terms of vibrational frequency changes. When a carbon atom undergoes a hybridization change from sp² to sp³, the vibrational frequencies associated with the C-H (or C-D) bonds can change, leading to a smaller zero-point energy difference between the reactant and transition state for the heavier isotope, thus resulting in an inverse KIE lgcstandards.comchembase.cn. Secondary KIEs, which arise from isotopic substitution at bonds not directly broken or formed in the rate-determining step, can also be inverse, typically ranging from 0.7 to 1.5, depending on the hybridization changes fishersci.at.

The following table summarizes the observed inverse KIE in arene oxidation:

| Reaction System | Substrate | KIE () | Implication | Reference |

| T201peroxo-mediated arene oxidation | This compound | 0.82 ± 0.05 | Decay of T201peroxo is kinetically linked to arene oxidation, involving sp² to sp³ hybridization change. | thegoodscentscompany.com |

Photochemical Reaction Mechanisms and Dynamics

This compound is a crucial molecule for investigating photochemical reaction mechanisms, particularly those involving hydrogen atom detachment. Its deuterated nature allows for the differentiation of hydrogen (or deuterium) atom elimination pathways and the determination of their timescales.

H-Atom Detachment Pathways in Photoexcited this compound

Upon photoexcitation, phenol undergoes hydrogen atom detachment, a process that has been extensively studied. Using femtosecond pump/probe spectroscopy and velocity map ion imaging techniques, the time and energy-resolved H-atom elimination from this compound, following excitation at 200 nm, has been measured.

Studies have shown that H-atom elimination from photoexcited this compound occurs through distinct pathways. At the lowest kinetic energies, H-atom elimination from this compound happens remarkably fast, within less than 150 femtoseconds (<150 fs). This ultrafast process suggests a direct dissociation mechanism that yields electronically excited phenoxyl fragments. Furthermore, direct H-atoms with high kinetic energies are formed with a time-constant of 88 ± 30 fs. These fast dissociation pathways are attributed to efficient coupling of potential energy surfaces at conical intersections (CIs), specifically S₁/S₃, S₁/S₂, and S₀/S₂ CIs, leading to the formation of H + C₆D₅O in its electronic ground state.

The following table presents the observed timescales for H-atom detachment from photoexcited this compound:

| H-Atom Kinetic Energy | Time-Constant | Pathway Implication | Reference |

| Lowest kinetic energies | <150 fs | Direct dissociation yielding electronically excited phenoxyl fragments | |

| High kinetic energies | 88 ± 30 fs | Nonstatistical decay via conical intersections (S₁/S₃, S₁/S₂, S₀/S₂) |

Statistical vs. Nonstatistical Decay Processes

The observed ultrafast H-atom elimination from photoexcited this compound provides strong evidence for nonstatistical decay processes, contrasting sharply with what would be expected from a purely statistical unimolecular decay. A statistical decay process would typically involve energy randomization throughout the molecule before dissociation, leading to slower, more predictable reaction rates.

However, the rapid H-atom detachment (e.g., <150 fs for low kinetic energy H-atoms and 88 ± 30 fs for high kinetic energy H-atoms) indicates that the dissociation occurs before complete energy redistribution within the molecule. This nonstatistical behavior is characteristic of reactions proceeding through repulsive ¹πσ* states and conical intersections, where the excited molecule rapidly funnels to a dissociative pathway. The prevalence of ¹πσ* states in the photochemistry of heteroaromatics is increasingly recognized as a key factor driving these nonstatistical, ultrafast decay routes.

Conical Intersections and Potential Energy Surfaces in Photodissociation

The photodissociation of phenol is a well-studied prototype for understanding non-radiative decay mechanisms in aromatic biomolecules, often involving complex dynamics around conical intersections (CIs) on potential energy surfaces (PESs). This compound plays a vital role in unraveling these intricate pathways.

Upon ultraviolet (UV) excitation, phenol undergoes O-H bond fission, a process driven by the repulsive 1πσ* excited state (S2). This state intersects with both the optically bright 1ππ* state (S1) and the electronic ground state (S0), forming two key conical intersections: CI1 (S1/S2) and CI2 (S2/S0) researchgate.netumn.eduacs.orgstanford.eduacs.orgrsc.orgpnas.org. The precise energetics and geometries of these CIs are critical in determining the reaction mechanism and the branching ratios of photodissociation products researchgate.net.

Studies utilizing this compound have provided insights into the influence of O-H stretching vibrations on photodissociation dynamics. For instance, initial vibrational excitation in this compound can significantly influence the distribution of energy into the translational motion of the fragments researchgate.netosti.govacs.org. Furthermore, direct evidence for hydrogen tunneling dynamics has been observed as a pathway for 1πσ-mediated O-H bond fission, even below the 1ππ/1πσ* CI colab.ws. This tunneling mechanism highlights the quantum nature of these processes.

Computational models, such as multistate trajectory simulations that incorporate coherence, decoherence, and multidimensional tunneling, have successfully reproduced experimental observations, including the bimodal character of total kinetic energy release spectra for phenol photodissociation researchgate.netacs.org. The potential energy surfaces and couplings derived from these calculations are in good agreement with reference data, providing a robust framework for understanding the dynamics at these CIs umn.edu. The environment can also influence these dynamics; for example, incomplete hydrogen bonding at an air-water interface has been shown to affect the excited states associated with the CI, potentially reducing the reaction barrier and accelerating the photochemical reaction acs.orgnih.govresearchgate.net.

Formation of Phenoxyl Radicals and Secondary Photoproducts

The primary photochemical event following UV irradiation of phenol and its isotopologues, including this compound, is the homolytic photocleavage of the O-H bond, leading to the formation of the phenoxyl radical (C6H5O•) rsc.orgpnas.orgcolab.wsresearchgate.netnih.govmdpi.com. This radical is a key intermediate in numerous chemical and biological processes.

Phenoxyl radicals formed from this compound can be detected and characterized spectroscopically, particularly in cryogenic matrices, providing direct evidence of their formation researchgate.netnih.gov. Beyond the primary phenoxyl radical, secondary photoproducts have also been identified. These include 2,5-cyclohexadienone, the Dewar isomer of phenol, and open-ring ketene (B1206846), all of which are isomers of the parent phenol molecule colab.wsresearchgate.netnih.gov. The identification of these photoproducts helps guide the interpretation of the underlying photoreaction mechanisms researchgate.netnih.gov.

Excited State Proton Transfer (ESPT) and Hydrogen Transfer (ESHT) Mechanisms

Phenol and its deuterated derivatives, such as this compound, serve as crucial model systems for investigating excited state proton transfer (ESPT) and excited state hydrogen transfer (ESHT) mechanisms, processes fundamental to many biological and chemical phenomena, including those involving tyrosine residues in enzymes colab.ws.

The involvement of repulsive 1πσ* states in driving excited-state hydrogen detachment and hydrogen transfer has been identified as a significant paradigm for non-radiative decay in aromatic biomolecules osti.gov. Studies on this compound have provided valuable insights into intramolecular vibrational energy redistribution (IVR) in the electronic ground state. For instance, the IVR lifetime for the O-H stretching vibration in this compound was found to be 80 ps, remarkably longer than the 14 ps observed for phenol-h6 nii.ac.jp. This significant change upon deuteration of the ring CH groups suggests that vibrational states involving CH stretching modes act as "doorway states" for IVR from the O-H level nii.ac.jp. This highlights the intricate coupling between different vibrational modes and the impact of isotopic substitution on energy flow within the molecule. Investigations into excited state hydrogen transfer dynamics have also extended to phenol complexes with ammonia, further elucidating the role of intermolecular interactions in these processes osti.gov.

Catalytic Cycle Elucidation and Mechanistic Proposals

This compound is an invaluable tool in the elucidation of catalytic cycles and the proposal of detailed reaction mechanisms, particularly in C-H activation chemistry. The strategic incorporation of deuterium (B1214612) allows for the investigation of kinetic isotope effects (KIEs), which can reveal the rate-determining step and the involvement of C-H bond cleavage in the catalytic cycle. By tracking the fate of deuterium atoms, researchers can gain insights into the selectivity and pathways of complex transformations.

Site-Selective C-H Borylation Mechanisms

Similarly, this compound is instrumental in elucidating the mechanisms of site-selective C-H borylation reactions. These reactions aim to selectively functionalize specific C-H bonds with boron-containing groups. By employing this compound, where specific positions on the aromatic ring are deuterated, researchers can precisely determine which C-H bonds are being activated. If a particular C-H bond is involved in the rate-determining step of the borylation, a kinetic isotope effect would be observed for that specific deuterated position. Analysis of the borylated products from this compound can reveal the regioselectivity of the reaction, indicating whether ortho-, meta-, or para-C-H bonds are preferentially activated. This information is critical for designing catalysts that achieve high levels of site-selectivity, a long-standing challenge in C-H activation chemistry.

Advanced Theoretical and Computational Studies of Phenol D5

Quantum Chemical Calculations for Spectroscopic Interpretation

Quantum chemical calculations are crucial for interpreting the intricate vibrational and electronic spectra of Phenol-d5. The assignment of vibrational spectra for phenol (B47542) and its deuterated derivatives, including this compound, has been reexamined through a combination of Raman and infrared (IR) measurements and theoretical analyses of normal modes in the electronic ground state. acs.org These studies have shown that the perturbation of benzene's normal modes by the asymmetric hydroxyl substituent is substantial, indicating that previous assignments based on benzene (B151609) or C2v symmetry are no longer justified. acs.org Furthermore, quantum chemical calculations aid in characterizing photoproducts observed in matrix-isolated this compound. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating vibrational frequencies. For this compound, DFT, specifically the B3P86 density functional approximation with a 6-311G** basis set, has been employed to calculate fundamental vibrational frequencies, force constants, and dipole derivatives. acs.org A force field optimized for phenol-d0 (C₆H₅OH) was utilized to compute frequencies, normal modes, potential energy distributions, transition moment vectors, and IR intensities for various isotopomers, including this compound, achieving a mean deviation from observed values of less than 1% for frequencies. acs.org The B3LYP/6-31+G(d,p) level of theory has been identified as optimal for accurately reproducing experimental anharmonic fundamental vibrational frequencies for phenol, with an average absolute error of 5 cm⁻¹. researchgate.net DFT calculations also support the interpretation of IR spectra for this compound isolated in argon matrices. researchgate.net Moreover, DFT methods are applied to calculate vibrational frequencies and spectral properties using time-dependent DFT (TD-DFT). lookchem.com The infrared spectra of intramolecular hydrogen-bonded OH in this compound with various solvent molecules have also been investigated using DFT. dntb.gov.ua

Ab initio calculations are essential for understanding the excited-state dynamics and non-adiabatic processes in this compound. These calculations have been used to investigate the nature of vibronic interactions between the S₁ (¹ππ), S₂ (¹πσ), and S₀ (A') states at conical intersections (CI(ππ/πσ) and CI(πσ*/ππ)) in phenol. nih.gov The hydroxyl (OH) torsion has been identified as the most significant coupling mode at these conical intersections. nih.gov

Upon photoexcitation to the S₁ state, phenol can pass through a conical intersection between the S₁ and S₂ states, leading to an exit channel for hydrogen detachment. acs.orgnih.gov The energy barrier governing this reaction dynamics is directly linked to the location of the conical intersection and can be influenced by the solvation environment. acs.orgnih.gov Ab initio calculations of excited states and conical intersections have been performed using the 10-in-10 complete active space self-consistent field (CASSCF) method, particularly to study the effect of hydration on these states. acs.org The S₂ state of phenol exhibits a notably large dipole moment due to its πσ* character and intramolecular charge transfer. acs.orgnih.gov

Photodissociation measurements of phenol molecules excited above the S₁/S₂ conical intersection reveal the elimination of H-atoms with two distinct kinetic energy ranges. acs.org High kinetic energy H-atoms are attributed to direct dissociation via the S₁/S₂ and S₀/S₂ conical intersections, while low kinetic energy H-atoms are traditionally linked to indirect dissociation or statistical unimolecular decay of highly excited S₀ molecules, potentially through S₀/S₂ or prefulvenic conical intersections. acs.org The study of this compound in these experiments is crucial as it helps to isolate and eliminate the contribution of H-atom elimination from the phenyl ring, allowing for a clearer focus on the O-H bond fission pathway. acs.org A "channel three" radiationless decay mechanism, involving a prefulvenic conical intersection (CI(pref)), also exists in phenol and can compete with the hydrogen detachment process when there is sufficient excess energy in the S₁ state. nih.gov

Density Functional Theory (DFT) for Vibrational Frequencies

Molecular Dynamics (MD) Simulations for Solvation Structures

Molecular Dynamics (MD) simulations provide valuable insights into the solvation structures and interactions of this compound in various environments. These simulations have been employed to investigate the microscopic interface structure of phenol/water solutions, enabling the sampling of solvation structures around phenol molecules. acs.org Combined with quantum chemical calculations, MD simulations have elucidated the reaction mechanism of phenol at the air-water interface, demonstrating that incomplete hydrogen bonding significantly impacts excited states and reduces the reaction barrier, leading to an accelerated reaction rate compared to the bulk phase. nih.gov The density of phenol at the interface often shows a maximum, indicating its surface activity. nih.gov

MD simulations have also been used to study the orientational dynamics of water molecules solvating phenol, revealing that phenol immobilizes approximately two water molecules, including those in its first solvation shell. amolf.nl Unlike phenolate, phenol exhibits a more labile solvation structure, characterized by a substantial overlap between its first and second coordination shells. amolf.nl

Computational Modeling of Intramolecular Vibrational Energy Redistribution (IVR)

Computational modeling plays a critical role in understanding Intramolecular Vibrational Energy Redistribution (IVR) in this compound, which describes how vibrational energy flows within an isolated molecule. The IVR of the OH stretching vibration in jet-cooled phenol-h6 (C₆H₅OH) and this compound (C₆D₅OH) in the electronic ground state has been extensively investigated using picosecond time-resolved IR-UV pump-probe spectroscopy. nii.ac.jpucl.ac.uknii.ac.jp

The IVR process in phenol is often described by a two-step tier model, where energy initially flows into "doorway states" and then dissipates further into dense bath states. nii.ac.jpresearchgate.net Computational modeling of IVR for phenol has helped to understand these complex energy flow dynamics. researchgate.net

The IVR rate is significantly influenced by anharmonic couplings between vibrational modes and the density of vibrational states. A substantial isotopic effect on the IVR rate constant of the OH stretch vibration has been observed between this compound and phenol-h6, strongly indicating that the anharmonic couplings between the OH stretch and isoenergetic vibrational levels are quite different in these two isotopomers. nii.ac.jp

The IVR rate (kIVR) can be expressed by Fermi's golden rule, which involves the averaged anharmonic coupling matrix element (Vanh) and the state density (ρ(νOH)) of the bath modes. nii.ac.jp For instance, the calculated state density at 3657 cm⁻¹ for this compound is approximately 350 states/cm⁻¹, which is three times larger than that for phenol-h6 (110 states/cm⁻¹). nii.ac.jp Despite this higher state density, the IVR lifetime for this compound's OH stretch is considerably longer (80 ps) compared to phenol-h6 (14 ps). nii.ac.jpucl.ac.uknii.ac.jpresearchgate.net This counterintuitive observation suggests that the "OH stretch↔bath state" anharmonic coupling constant is significantly larger in phenol-h6 than in this compound. ucl.ac.uknii.ac.jp This implies that specific "doorway states" are strongly coupled to the OH stretch in phenol-h6, but these states are effectively "removed" or less accessible in this compound due to deuteration. nii.ac.jp Anharmonic couplings are considered a primary mechanism for IVR in the gas phase. researchgate.net

Table 1: IVR Lifetimes for OH Stretch Vibration in Phenol Isotopomers

| Compound | OH Stretch IVR Lifetime (ps) | Reference |

| Phenol-h6 | 14 | nii.ac.jpucl.ac.uknii.ac.jpresearchgate.net |

| This compound | 80 | nii.ac.jpucl.ac.uknii.ac.jpresearchgate.net |

The concept of "doorway states" is central to understanding the IVR mechanism in this compound. The significant change in the IVR rate upon deuteration of the CH groups in this compound strongly suggests that the "doorway states" for IVR from the OH level involve the CH stretching modes. nii.ac.jpucl.ac.uk

In the two-step tier model of IVR, energy initially flows from the excited state into sparse "doorway states," which then further dissipate energy into a dense manifold of "bath states." nii.ac.jpresearchgate.net The decay lifetime of the OH stretch is primarily determined by the strength of the coupling between the "OH stretch" and these "doorway states," a coupling that differs markedly between phenol-d0 and this compound. nii.ac.jp While direct spectroscopic evidence for doorway states (e.g., specific transitions) has been challenging to obtain for this compound, it is hypothesized that their population might be too small to detect if the IVR rate from the "doorway state" to the "dense bath states" is much faster than the initial coupling from the "OH stretch" to the "doorway states." nii.ac.jp In the context of phenol, in-plane vibrational modes are considered to play important roles as doorway states. researchgate.net

Anharmonic Couplings and State Densities

Application of Theoretical Models to Reaction Dynamics (e.g., RRKM Calculations)

Theoretical models, particularly those based on RRKM theory, are extensively employed to elucidate the complex reaction dynamics of phenolic compounds, including this compound. These studies aim to predict rate constants, identify reaction pathways, and understand the influence of isotopic substitution on molecular decomposition.

Unimolecular Decomposition Pathways and RRKM Modeling

The unimolecular decomposition of phenol and its deuterated analogues, including this compound, has been a subject of significant theoretical investigation. A common pathway involves isomerization, such as via 2,4-cyclohexadienone, leading to fragmentation products like carbon monoxide (CO) and cyclopentadiene (B3395910) (C₅H₆) acs.org. Other important channels include the elimination of a hydrogen atom (H) acs.orgacs.org.

Microcanonical RRKM theory has been successfully applied to predict the rate constants for various decomposition channels of phenol (C₆H₅OH). For instance, rate constants for the production of CO and H atoms from phenol have been determined across a range of temperatures and pressures. These theoretical predictions have shown good agreement with experimental data acs.org.

Table 1: Representative High-Pressure Limiting Rate Constants for Phenol (C₆H₅OH) Unimolecular Decomposition (based on Microcanonical RRKM Theory) acs.org

| Reaction Channel | Rate Constant Expression (s⁻¹) | Temperature Range (K) |

| CO Production | kCO = 8.62 × 10¹⁵T⁻⁰.⁶¹ exp(−37300/T) | 800–2000 |

| H Atom Production | kH = 1.01 × 10⁷¹T⁻¹⁵.⁹² exp(−62800/T) | 800–2000 |

For this compound (C₆D₅OH), theoretical studies, often combining ab initio calculations with master equation/RRKM modeling, have been used to reproduce experimental branching ratios and propose pressure-dependent rate expressions for various reaction channels, including the formation of phenoxy-d5 radical (C₆D₅O•) + H, or cyclopentadiene + CO acs.org. These models are crucial for developing comprehensive kinetic mechanisms, such as those relevant to the oxidation of benzene acs.org.

Photodissociation Dynamics and Non-Statistical Behavior

While RRKM theory assumes statistical energy randomization, studies on the photodissociation dynamics of this compound have revealed instances of non-statistical behavior. Specifically, the H-atom elimination from photoexcited this compound can occur on ultrafast timescales, in sharp contrast to what would be expected from a purely statistical decay process google.com. Measurements indicate that low kinetic energy H-atoms are eliminated from this compound with a time constant of 146 ± 25 fs, suggesting a direct dissociation pathway rather than a statistical unimolecular decay google.com. This observation implies that for certain excited-state dissociation processes, energy might not be fully randomized across all vibrational modes before bond cleavage, challenging the core assumption of statistical theories like RRKM in these specific scenarios google.com.

Deuteration of the phenyl ring, as in this compound, helps to isolate the dynamics of the O-H bond fission, as it removes the contribution of H-atoms from the phenyl ring C-H bonds to the observed signal google.comprinceton.edu. Studies have identified multiple O-H bond fission pathways in this compound following UV excitation, often involving nonadiabatic coupling to dissociative states. A notable isotope effect has been identified in the detailed energy disposal within the phenoxyl-d5 products, providing further insights into the factors controlling vibrational energy distribution princeton.edu.

Kinetic Isotope Effects (KIEs)

Kinetic isotope effects (KIEs) are valuable tools in understanding reaction mechanisms and transition state structures, as they reflect changes in the vibrational environment of an isotopically labeled atom between the reactant and the transition state canada.canih.gov. While direct RRKM calculations of KIEs for this compound were not explicitly detailed in the provided search results, the general application of KIEs in conjunction with theoretical calculations (including those that inform RRKM parameters) is well-established in studying reaction dynamics of phenols canada.ca. The observed differences in H-atom elimination dynamics between phenol-h6 and this compound underscore the importance of isotopic substitution in probing reaction mechanisms and the applicability of theoretical models google.comprinceton.edu.

Applications of Phenol D5 in Specialized Research Areas

Biomolecular and Life Science Research

In biomolecular and life science research, Phenol-d5 is utilized for its ability to provide insights into metabolic pathways, enzymatic mechanisms, and the synthesis of novel therapeutic compounds.

Enzymatic Reaction Mechanism ElucidationThe use of this compound is instrumental in elucidating the intricate mechanisms of enzymatic reactions, particularly those involving phenol (B47542). The greater stability of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds means that C-D bonds are less susceptible to oxidative processes that can affect enzymatic and metabolic reactions. This kinetic isotope effect allows researchers to identify rate-limiting steps and specific bond cleavages catalyzed by enzymes. For example, in the biodegradation of phenol by various microorganisms, studies have aimed to uncover the specific enzymatic pathways and the enzymes involved in transforming phenol into less harmful compounds. Research on fungal cytochrome P450 enzymes has revealed their capacity to catalyze regio- and stereoselective oxidative intermolecular phenol coupling. The elucidation of specific enzymatic mechanisms, such as the para-para selective coupling catalyzed by the PhoO enzyme (a cytochrome P450), highlights how such studies contribute to understanding novel enzymatic dimerization methods. By using deuterated substrates like this compound, researchers can gain detailed insights into the precise atomic rearrangements and bond formations during enzymatic transformations.

Environmental Research and Analysis

In environmental research and analysis, this compound is indispensable for its role in accurate quantification of pollutants and for tracing the environmental fate of chemical compounds.

Use as an Internal Standard in Environmental Sample Analysisthis compound is widely recognized and utilized as an internal standard in various analytical methods for environmental sample analysis, particularly in mass spectrometry and gas chromatography-mass spectrometry (GC/MS).epa.govIts isotopic labeling allows for accurate quantification of non-deuterated phenol by compensating for matrix effects and analytical variability. For instance, the U.S. Environmental Protection Agency (EPA) Method 625, which focuses on Base/Neutrals and Acids, recommends this compound as an internal standard for the analysis of semivolatile organic compounds. Similarly, EPA Method 1625, designed for Semivolatile Organic Compounds by Isotope Dilution GC/MS, employs this compound as an isotopic diluent for establishing calibration curves for phenol. This method involves preparing calibration solutions containing varying concentrations of the pollutant (phenol) and a constant nominal concentration of the labeled compound (this compound) to determine the relative response.

Table 1: Example Calibration Solution Concentrations for EPA Method 1625 (Phenol using this compound as Isotopic Diluent)

| Pollutant (Phenol) Concentration (µg/mL) | Labeled Compound (this compound) Concentration (µg/mL) |

| 10 | 100 |

| 20 | 100 |

| 50 | 100 |

| 100 | 100 |

| 200 | 100 |

Furthermore, the National Council for Air and Stream Improvement (NCASI) Method PC-97 utilizes isotopic dilution with this compound as an internal standard for quantifying phenol in complex industrial wastewater samples, including weak and strong black liquors and wastewater treatment plant influent and effluent. In these applications, this compound is typically added to the sample before extraction and derivatization (e.g., with acetic anhydride) to ensure accurate correction for any losses or variations during sample preparation and analysis.

Waste Solidification/Stabilization Research in Cement Matrices

This compound has been instrumental in advancing research on the solidification/stabilization (S/S) of organic wastes within cement matrices. Specifically, solid-state deuterium (B1214612) nuclear magnetic resonance (NMR) spectroscopy utilizing this compound has emerged as a novel method for assessing waste/cement interactions. sfasu.eduacs.org This technique enables researchers to monitor molecular reorientations across a broad spectrum of reorientation rates, providing insights into the effectiveness of S/S processes for deuterated organic wastes. sfasu.edu It also allows for the determination of the lower limit of bond strength between the waste and the cement matrix. sfasu.edu

Early studies employing deuterium NMR spectroscopy on d5-phenol in white Portland cement indicated that phenol primarily dissolves in pore waters, suggesting poor immobilization by the cement matrix, at least for cure times extending up to one year. sfasu.edu Upon the evaporation of pore water from the cement matrix, measurements of the 2H line shape and T1 at temperatures ranging from 230-360 K revealed a maximum activation energy of 5.5 kcal/mol for the 180° ring flip process. This value represents the approximate lower limit of the bond strength between phenol and the cement matrix. sfasu.edu

Further research, though not exclusively using this compound, highlights broader aspects of phenol's interaction with cement. Phenol can influence the setting time and compressive strength of cement, generally increasing initial and final setting times and reducing compressive strength. researchgate.net The incorporation of regenerated activated carbon into cement-based S/S matrices has been shown to significantly reduce phenol leaching, with reductions reported up to 600%. nih.govresearchgate.net Microstructural analyses indicate that phenol addition can lead to morphological changes in the cement matrix, retarding cement hydration and promoting the formation of amorphous portlandite. nih.govresearchgate.net Investigations into combined contaminant systems have also shown that the simultaneous presence of organic compounds like phenol and heavy metals, such as cadmium, can alter their individual retention and desorption behaviors within cement-based S/S systems.

Materials Science and Polymer Chemistry

This compound and its non-deuterated counterpart, phenol, play significant roles in materials science and polymer chemistry, particularly in the development of sustainable materials and the synthesis of functional compounds.

Design of Lignin-Based Vitrimers and Polymerization Studies

Lignin (B12514952), as the most abundant aromatic natural polymer, is a highly attractive renewable resource for the production of value-added products, including advanced polymeric materials like vitrimers. researchgate.netrsc.orgacs.orgresearchgate.net Vitrimers represent a novel class of polymer materials that bridge the gap between traditional thermoplastics and thermosets by incorporating dynamic covalent bonds within their cross-linked networks, enabling reprocessing and recyclability. researchgate.netuni.lu

The design of lignin-based vitrimers often involves exploiting the inherent functionality of lignin, particularly its aliphatic and phenolic hydroxyl groups. acs.org Recent advancements include the introduction of phenol-yne chemistry for the creation of lignin-based vitrimers, achieving high lignin content, sometimes up to approximately 50% by weight. researchgate.netrsc.org Studies in this area investigate the impact of structural features, such as phenol ortho-substitution by methoxy (B1213986) groups, on the bond exchange processes critical for vitrimer properties. rsc.org

Polymerization studies involving lignin-based vitrimers have demonstrated the feasibility of one-pot, catalyst-free preparations through thermally activated "click" addition reactions. acs.org The mechanical properties of these vitrimers can be effectively tuned by varying the lignin content. For instance, a vitrimer with 28 wt% lignin exhibited a tensile strength of 3.3 MPa and 35% elongation at break, while increasing the lignin content to 50 wt% resulted in a significantly higher tensile strength of 50.9 MPa but a lower elongation at break of 1.0%. acs.org

Mechanical Properties of Lignin-Based Vitrimers acs.org

| Lignin Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 28 | 3.3 | 35 |

| 50 | 50.9 | 1.0 |

Additionally, research has explored modifying lignin into liquid polyols and polyacetoacetates for integration into aromatic vinylogous urethane (B1682113) (VU) networks, showcasing fast stress-relaxations and potential for easy mechanical reprocessing. researchgate.net Vanillin, a monoaromatic phenol derived from lignin, is also being investigated as a building block for bio-based vitrimers, leveraging its reactive hydroxyl and aldehyde groups to impart desirable material properties. mdpi.com While this compound is not explicitly cited as a direct monomer in these specific polymerization examples, deuterated solvents like deuterated chloroform (B151607) (CDCl3) and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) are routinely used in NMR spectroscopy for the characterization and study of such complex polymer systems. researchgate.netrsc.orguni.lumdpi.com

Role in the Synthesis of Antioxidant Compounds

This compound, or more broadly, the phenol moiety, is recognized for its inherent antioxidant activity, making it a valuable component in the synthesis of various antioxidant compounds. chemicalbook.comguidechem.comlookchem.comlookchem.com The presence of the phenolic group is crucial for these compounds to exhibit their radical-trapping activity, which is a primary mechanism by which they combat oxidative stress. acs.orgnih.govresearchgate.net

The chemical structure of phenolic compounds allows them to scavenge peroxy radicals effectively, playing a vital role in the body's defense system against oxidative damage. acs.org When a phenol is substituted at position 4 with an electron-donating group, its antioxidant potential can be further enhanced due to the favored stabilization of the resulting phenoxyl radical. mdpi.com This structural characteristic is leveraged in the design and synthesis of new antioxidants.

Phenolic acids, a class of compounds containing phenolic moieties, are widely utilized in various industries, including cosmetics, due to their potent antioxidant properties. medical-technologies.eu They contribute to the neutralization of free radicals and can chelate metal ions, further mitigating oxidative processes. medical-technologies.eu The understanding of the antioxidant mechanisms of phenolic compounds, including those derived from or studied with deuterated analogs like this compound, is essential for the development of new and more effective antioxidant agents.

Intermolecular Interactions and Solvent Effects on Phenol D5

Hydrogen Bonding Dynamics and Strength

Hydrogen bonding is a fundamental intermolecular interaction that significantly influences the properties and reactivity of phenolic compounds. In Phenol-d5, the hydroxyl group (O-H) can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. Studies on phenol (B47542), which are largely applicable to this compound due to their similar chemical structure, reveal key aspects of these interactions.

The strength of hydrogen bonds in phenols is influenced by the delocalization of the oxygen's lone pair electrons into the aromatic ring. This delocalization renders the oxygen less basic, leading to weaker hydrogen bonds compared to those formed by alcohols wikipedia.org. Despite this, hydrogen bonds are dynamic and play a significant role in forming molecular clusters thegoodscentscompany.com.

Research on this compound in nylon 6, a polyamide, demonstrates that this compound molecules remain associated with the amide groups through hydrogen bonding even under uniaxial deformation acs.org. This indicates the persistence and importance of these interactions in polymer matrices. Furthermore, studies employing femtosecond mid-infrared pump-probe spectroscopy to investigate the orientational dynamics of the OD-stretch vibration in hydrogen-bonded phenol-d (B8082753) (phenol with a deuterated hydroxyl group, similar in principle to this compound's OD bond) have shown that the reorientation time is highly dependent on the probe frequency, varying from 3 picoseconds (ps) on the blue side of the spectrum to over 30 ps on the red side when hydrogen-bonded to acetone (B3395972) aip.org. This highlights the dynamic nature and solvent-dependent strength of these hydrogen bonds.

Solute-Solvent and Solute-Solute Interactions

The interactions between this compound molecules (solute-solute) and between this compound and the surrounding solvent molecules (solute-solvent) govern its solubility and behavior in solution. For phenol in aqueous solutions, inter-aromatic hydrogen bonding is notably absent, and there is no significant evidence of intermolecular solute-solute hydrogen bonding americanelements.com. Instead, phenol primarily interacts through dipolar interactions within its first solvation shell americanelements.com. Phenol typically hosts approximately 29.3 water molecules in its initial solvation layer, suggesting that solute-solute interactions are not the predominant forces in these solutions americanelements.com.

The nature and strength of solute-solvent interactions are highly dependent on the solvent's properties. For instance, infrared studies on phenol in fluorinated solvents have revealed that the intermolecular interaction of the O-H bond with these solvents is considerably weaker compared to hydrogenated counterparts wikipedia.orgrsc.org. In mixed "inert" solvents, phenol can form two distinct complexes, indicating a nuanced interaction profile wikipedia.orgrsc.org. The ability of hydroxyl groups to interact with the π-electron cloud of aromatic molecules is also a recognized interaction americanelements.com.

Computational studies, combining Density Functional Theory (DFT) with polarizable continuum models (PCM) and discrete solute-solvent hydrogen bond interactions, have been successfully used to accurately calculate the ¹H NMR chemical shifts of phenol's O-H groups. These methods provide detailed structural, conformational, and electronic descriptions of solute-solvent interactions at a molecular level uni.lunih.gov.

Influence of Hydration on Photochemical Reactions at Interfaces

The hydration environment significantly impacts the photochemical reactions of phenol, and by extension, this compound, particularly at interfaces. Photochemical reactions of phenol at the air-water interface exhibit remarkably faster rates compared to those in bulk water, often by several orders of magnitude wikipedia.orgwikidata.orgfishersci.nl. This accelerated reactivity is attributed to the incomplete hydrogen bonding of phenol at the air-water interface, which alters excited states and substantially lowers the reaction barrier wikipedia.orgwikidata.orgfishersci.nl.

Specifically, the unique partial hydration structure of phenol at the interface stabilizes the S₂/¹πσ* state. This stabilization leads to a significant reduction (approximately 0.4 eV) in the energy level of the conical intersection (CI), thereby enabling ultrafast photodissociation wikipedia.org. The hydrogen detachment reaction proceeds via a conical intersection with the S₂ state, and the S₂ state, characterized by its πσ* nature, is largely unfavorable for hydrogen bonding. Consequently, hydrogen bonds formed by the phenol's hydroxyl group deform the S₂ state and increase the barrier height of the conical intersection wikipedia.org. Conversely, less hydrated environments lead to a lower barrier for CI crossing, facilitating the reaction wikipedia.org.

Studies on the ultraviolet photolysis of gas-phase this compound (C₆D₅OH) have elucidated its dissociation dynamics, revealing three distinct O-H bond fission pathways involving nonadiabatic coupling to dissociative ¹πσ* states following initial π* ← π excitation acs.org. A notable isotope effect has been identified in the detailed energy disposal within the phenoxyl-d5 products, providing further insights into the factors controlling vibrational energy distribution acs.org. This demonstrates that while the general mechanisms are similar to phenol, the deuteration can introduce subtle yet significant kinetic isotope effects.

Gas Chromatography for Isotopic Separation and Interaction Studies

Gas Chromatography (GC) is an indispensable technique for the separation and analysis of deuterated compounds, including this compound, from their protiated counterparts. This is crucial in various scientific disciplines, such as drug discovery, kinetic isotope effect (KIE) investigations, and quantitative stable isotope dilution assays nih.govlabsolu.ca.

The separation of isotopologue pairs, including those with deuterium (B1214612), has been successfully achieved using a variety of stationary phases in gas-liquid chromatography. These phases encompass a wide range of polarities and chemical interactions, including polydimethylsiloxane (B3030410) (PDMS), phenyl-substituted polydimethylsiloxane phases, wax phases, ionic liquid phases, and chiral stationary phases nih.govlabsolu.ca. Among these, the IL111i, SPB-20 (a 20% phenyl polydimethylsiloxane), and PAG stationary phases have demonstrated remarkable efficacy in separating isotopologues nih.govlabsolu.ca.

The isotope effect observed in GC separations is dependent on the stationary phase polarity:

Nonpolar stationary phases often exhibit an inverse isotope effect , where heavier isotopic compounds (e.g., deuterated) elute earlier than their lighter, protiated counterparts nih.govlabsolu.ca.

Polar stationary phases typically show a normal isotope effect , with lighter compounds eluting first nih.govlabsolu.ca.

Intermediate polarity phases can display both effects, depending on the specific isotopologues being separated nih.govlabsolu.ca.

Furthermore, the position of deuterium atoms within the molecule influences retention times. Deuterium substitution in aliphatic groups tends to result in a greater inverse isotope effect on retention compared to deuterium substitution in aromatic substituents nih.govlabsolu.ca. GC coupled with Flame Ionization Detection (FID) is a convenient and efficient method for the separation and quantification of deuterated compounds like this compound nih.gov.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds, including phenol-d5, continues to be an active area of research, driven by the demand for isotopically labeled molecules with high purity and specific labeling patterns. Future directions will likely emphasize the development of more efficient, selective, and sustainable synthetic methodologies.

Current approaches often involve hydrogen-deuterium exchange (HDE) reactions, utilizing deuterium (B1214612) oxide (D₂O) as a deuterium source, often facilitated by catalysts such as palladium or platinum, particularly for aromatic and aliphatic compounds. resolvemass.ca Emerging research is exploring novel catalytic systems and reaction conditions to achieve regioselective deuteration, which is crucial for applications requiring precise isotopic labeling. researchgate.netnih.gov For instance, visible-light photocatalytic deuteration reactions represent a promising avenue for milder and more controlled deuterium incorporation. researchgate.net

Furthermore, electrochemical reduction methods are gaining traction as environmentally friendly and cost-effective alternatives for the deuteration of (hetero)aryl halides, employing D₂O as the sole deuterium source and often avoiding the need for metal catalysts or harsh reagents. chinesechemsoc.org This electrochemical approach offers a practical route for site-selective deuterium installation. The broader goal is to move beyond conventional methods that rely on simple deuterated precursors, towards more advanced processes that allow for a wider variety of deuterated reagents and highly selective deuterium introduction. nih.gov The development of green chemistry principles and cost-effective methods will remain a prime focus in the design of future synthetic routes for compounds like this compound. researchgate.net

Advanced Spectroscopic Techniques for Real-Time Dynamics

The distinct isotopic signature of deuterium makes this compound an invaluable tool for advanced spectroscopic investigations, particularly in studying real-time molecular dynamics and reaction mechanisms. Future research will increasingly utilize cutting-edge spectroscopic techniques to gain unprecedented insights into the behavior of this compound and systems in which it is incorporated.